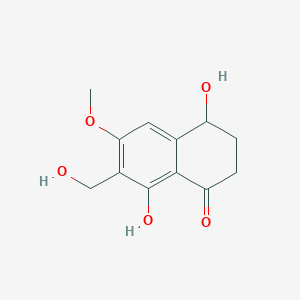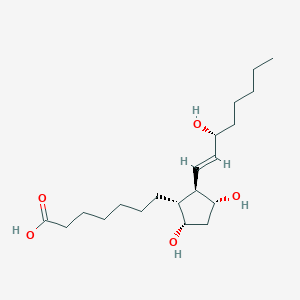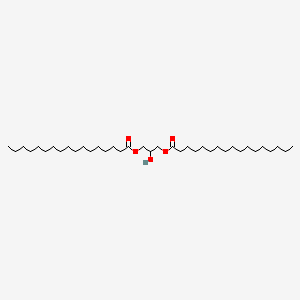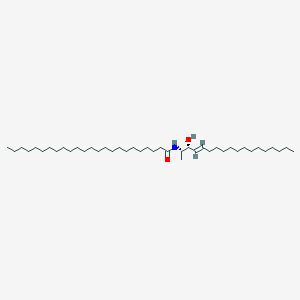![molecular formula C22H24BrFN4O2 B3026042 N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
概要
説明
バンデタニブ-d6は、バンデタニブの重水素化された形態であり、主に髄様甲状腺がんの治療に使用されるチロシンキナーゼ阻害剤です。 バンデタニブ-d6中の重水素原子は水素原子を置き換えており、薬物の薬物動態と代謝経路を研究するのに役立ちます .
2. 製法
合成ルートと反応条件: バンデタニブ-d6の合成には、バンデタニブ分子に重水素原子を組み込むことが含まれます。これは、合成プロセス中に重水素化試薬と溶媒を使用するなど、さまざまな方法で実現できます。
工業生産方法: バンデタニブ-d6の工業生産は、通常、重水素化された出発物質を使用した大規模合成を伴います。 このプロセスは、高収率と高純度を確保するために最適化されており、規制基準を満たすための厳格な品質管理措置が実施されています .
作用機序
バンデタニブ-d6は、バンデタニブと同様に、血管内皮増殖因子受容体、上皮増殖因子受容体、および転移中に再編成されたチロシンキナーゼを含む複数のチロシンキナーゼを阻害します。 これらの経路をブロックすることにより、バンデタニブ-d6は腫瘍の増殖、進行、および血管新生を阻害します .
類似の化合物:
ゲフィチニブ: 上皮増殖因子受容体を標的とする別のチロシンキナーゼ阻害剤。
エルロチニブ: ゲフィチニブに似ており、非小細胞肺がんの治療に使用されます。
独自性: バンデタニブ-d6の独自性は、その重水素化形態にあり、薬物の薬物動態と代謝を研究する際に利点をもたらします。 重水素原子は代謝速度を低下させる可能性があり、薬物の有効性を高め、副作用を軽減する可能性があります .
生化学分析
Biochemical Properties
Vandetanib-d6, like its parent compound Vandetanib, is known to inhibit key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor (VEGFR)-dependent tumor angiogenesis and epidermal growth factor receptor (EGFR)-dependent tumor cell growth and survival . It also inhibits RET (rearranged during transfection) tyrosine kinase activity .
Cellular Effects
Vandetanib-d6 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit VEGF and EGF-stimulated human umbilical vein endothelial cell proliferation in vitro .
Molecular Mechanism
The molecular mechanism of Vandetanib-d6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by targeting several cell receptors in combination, including those involved in RET, VEGFR2, and EGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vandetanib-d6 have been observed to change over time . It has been shown to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling .
Dosage Effects in Animal Models
The effects of Vandetanib-d6 vary with different dosages in animal models . It has been shown to significantly reduce tumor volume, tumor proliferation, and tumor endothelial cell proliferation compared with control .
Metabolic Pathways
Vandetanib-d6 is involved in several metabolic pathways . Phase I metabolic pathways for Vandetanib-d6 were N-demethylation, N-oxide formation, α-carbonyl formation and α-hydroxylation . All phase I metabolic pathways happened in N-methyl piperidine of Vandetanib-d6 .
Transport and Distribution
Given its similarity to Vandetanib, it is likely to share similar transport and distribution characteristics .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target kinases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vandetanib-d6 involves the incorporation of deuterium atoms into the vandetanib molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods: Industrial production of vandetanib-d6 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
化学反応の分析
反応の種類: バンデタニブ-d6は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、バンデタニブN-オキシドを形成するために酸化することができます。
還元: 還元反応は、デスメチル-バンデタニブの生成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: バンデタニブN-オキシド。
還元: デスメチル-バンデタニブ。
4. 科学研究への応用
バンデタニブ-d6は、特に以下の分野で、科学研究で広く使用されています。
化学: 分析化学において、方法開発とバリデーションの基準物質として使用されます。
生物学: バンデタニブの代謝経路と薬物動態を研究するのに役立ちます。
医学: 体内での薬物の挙動を理解するために、前臨床および臨床研究で使用されます。
産業: バンデタニブ生産の品質管理に使用されます.
科学的研究の応用
Vandetanib-d6 is used extensively in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of vandetanib.
Medicine: Used in preclinical and clinical studies to understand the drug’s behavior in the body.
Industry: Employed in the quality control of vandetanib production.
類似化合物との比較
Gefitinib: Another tyrosine kinase inhibitor targeting epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Uniqueness: Vandetanib-d6’s uniqueness lies in its deuterated form, which provides advantages in studying the drug’s pharmacokinetics and metabolism. The deuterium atoms can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)

![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)



![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)



